molecular formula C10H11N5O4 B11073499 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11073499
M. Wt: 265.23 g/mol
InChI Key: RLNODWNAGXLVBY-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, as well as an oxazole ring substituted with a methyl group The acetamide linkage connects these two heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.

    Coupling Reaction: The final step involves the coupling of the pyrazole and oxazole rings through an acetamide linkage. This can be achieved by reacting the pyrazole derivative with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole and oxazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole and oxazole derivatives.

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: This compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole and oxazole rings can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that can be exploited for various applications in medicinal chemistry, materials science, and biological studies.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C10H11N5O4/c1-6-3-9(15(17)18)12-14(6)5-10(16)11-8-4-7(2)19-13-8/h3-4H,5H2,1-2H3,(H,11,13,16)

InChI Key

RLNODWNAGXLVBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NOC(=C2)C)[N+](=O)[O-]

Origin of Product

United States

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